
2-(2,6-Difluorofenil)tiazolidina
Descripción general
Descripción
2-(2,6-Difluorophenyl)thiazolidine is a heterocyclic organic compound that features a thiazolidine ring substituted with a 2,6-difluorophenyl group. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the 2,6-difluorophenyl group enhances the compound’s chemical properties, making it a valuable scaffold in drug design and synthesis.
Aplicaciones Científicas De Investigación
2-(2,6-Difluorophenyl)thiazolidine has a wide range of scientific research applications:
Mecanismo De Acción
Target of Action
Thiazolidine derivatives, which include 2-(2,6-difluorophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .
Biochemical Pathways
For instance, thiazolidine derivatives have been used in the development of potent antidiabetic derivatives .
Pharmacokinetics
The solubility of thiazole, a parent material for various chemical compounds including 2-(2,6-difluorophenyl)thiazolidine, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of 2-(2,6-Difluorophenyl)thiazolidine.
Result of Action
Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The stability of thiazolidine products formed under physiological conditions has been noted , suggesting that physiological environment factors may influence the action of 2-(2,6-Difluorophenyl)thiazolidine.
Análisis Bioquímico
Biochemical Properties
2-(2,6-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 2-(2,6-Difluorophenyl)thiazolidine has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .
Cellular Effects
The effects of 2-(2,6-Difluorophenyl)thiazolidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 2-(2,6-Difluorophenyl)thiazolidine has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .
Molecular Mechanism
At the molecular level, 2-(2,6-Difluorophenyl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 2-(2,6-Difluorophenyl)thiazolidine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2,6-Difluorophenyl)thiazolidine in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions. It can undergo degradation under specific circumstances, which can affect its long-term efficacy . In in vitro and in vivo studies, long-term exposure to 2-(2,6-Difluorophenyl)thiazolidine has been shown to result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of 2-(2,6-Difluorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-(2,6-Difluorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of 2-(2,6-Difluorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .
Subcellular Localization
The subcellular localization of 2-(2,6-Difluorophenyl)thiazolidine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(2,6-Difluorophenyl)thiazolidine can influence its efficacy in modulating cellular processes and pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-difluorophenyl)thiazolidine typically involves the reaction of 2,6-difluorobenzaldehyde with cysteamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-(2,6-difluorophenyl)thiazolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,6-Difluorophenyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiones, and various substituted derivatives, which can be further explored for their biological activities and applications .
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties and used in the treatment of type 2 diabetes.
Thiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Thiazolidin-4-one: Known for its diverse pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Uniqueness
2-(2,6-Difluorophenyl)thiazolidine stands out due to the presence of the 2,6-difluorophenyl group, which enhances its chemical stability and biological activity. This unique substitution pattern makes it a valuable scaffold for the development of new therapeutic agents with improved efficacy and selectivity .
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTVPWITSVTLDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


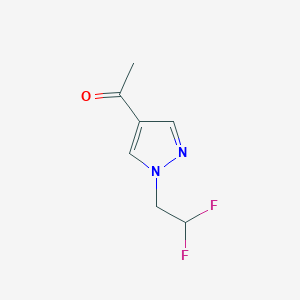

![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)
![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)
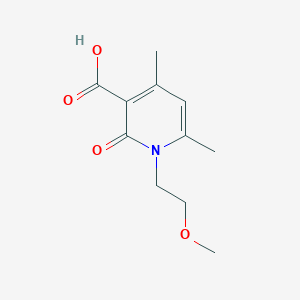
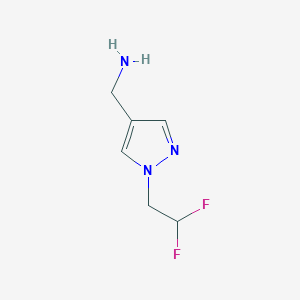

![methyl({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}methyl)amine](/img/structure/B1468021.png)
![5H,7H,8H-pyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468023.png)
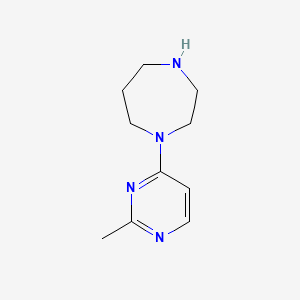
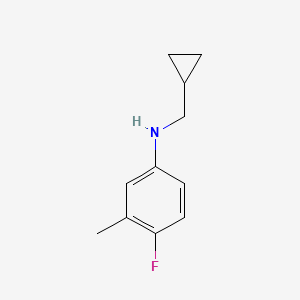
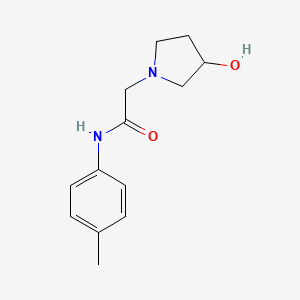
![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)
